N'-[amino(3-chloro-4-fluorophenyl)methylidene](tert-butoxy)carbohydrazide
Description
N'-Amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide is a carbohydrazide derivative characterized by a tert-butoxy group, an amino-substituted 3-chloro-4-fluorophenyl moiety, and a methylidene-hydrazide backbone. The tert-butoxy group confers steric bulk and metabolic stability, while the 3-chloro-4-fluorophenyl substituent may enhance binding affinity to biological targets, as seen in related EGFR inhibitors .
Properties
IUPAC Name |
tert-butyl N-[[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide typically involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : CHClFNO
- CAS Number : 1053655-93-8
The structure consists of a hydrazone functional group, which is known for its biological activity, particularly in the development of pharmaceuticals.
Medicinal Chemistry Applications
N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide has been studied for its potential as an antimicrobial agent. Compounds with similar structural characteristics have shown promising results against various bacterial strains.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of hydrazone derivatives, revealing that compounds with halogen substitutions (like chlorine and fluorine) exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chloro and fluoro groups in this compound may contribute to its efficacy .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 32 µg/mL |
| Hydrazone B | Escherichia coli | 64 µg/mL |
| N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide | TBD | TBD |
Enzyme Inhibition Studies
Another significant application of this compound lies in its potential as an enzyme inhibitor. Hydrazones have been explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
Research has indicated that derivatives of hydrazones can act as effective inhibitors of AChE. The inhibition mechanism often involves the formation of a stable complex between the enzyme and the inhibitor.
| Compound | IC (µM) | Reference |
|---|---|---|
| Rivastigmine | 25 | |
| N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide | TBD | TBD |
Anticancer Properties
The anticancer potential of hydrazone derivatives has also been a focus of research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that certain hydrazone compounds induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 50 | Apoptosis induction |
| HeLa | < 30 | Cell cycle arrest |
| MCF-7 | < 40 | Mitochondrial dysfunction |
Mechanism of Action
The mechanism of action of N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Pharmacological Activity | Analytical Methods |
|---|---|---|---|
| N'-Amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide | Tert-butoxy, 3-Cl-4-F-phenyl, carbohydrazide | Potential EGFR inhibition | IR, NMR, MS (inferred) |
| 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide | Benzothiophene, pentadecyl chain | Antimicrobial (inferred) | Elemental analysis, IR, NMR, MS |
| N′-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide | CF3-benzyl, chlorophenoxy | Not reported | Not specified |
| 4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline | Quinazoline core, 3-Cl-4-F-phenyl | EGFR inhibition | X-ray crystallography (inferred) |
Pharmacological Activities
- EGFR inhibition : Quinazoline analogs with 3-chloro-4-fluorophenyl groups (e.g., compound 1 in ) exhibit potent EGFR antagonism, implying similar activity for the target compound .
Analytical Characterization
- Spectroscopy : IR and NMR data for the target compound would highlight N-H stretches (3200–3400 cm⁻¹) and tert-butoxy C-O vibrations (~1250 cm⁻¹), contrasting with benzo[b]thiophene C=S stretches (650–750 cm⁻¹) in ’s analog .
- Mass spectrometry : Molecular ion peaks would differ significantly; e.g., the target compound’s molecular weight (~350–400 g/mol) vs. pentadecyl-containing analogs (>500 g/mol) .
Biological Activity
N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H15ClF N4O2
- Molecular Weight : 304.73 g/mol
Structural Features
- The compound features a tert-butoxy group, which enhances its lipophilicity and may affect its biological interactions.
- The presence of a 3-chloro-4-fluorophenyl moiety is significant for targeting specific biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For example, one derivative exhibited an IC50 value of 49.85 µM against tumor cells, indicating moderate potency in inducing cell apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | A549 | 49.85 | Apoptosis |
| Similar Compound B | MCF-7 | 14.31 | Inhibition of proliferation |
- Apoptosis Induction : The compound's structure suggests it may interact with cellular pathways that regulate apoptosis, potentially through the modulation of signaling proteins involved in cell death.
- Inhibition of Kinases : Some derivatives have been reported to inhibit kinases such as Aurora-A with IC50 values as low as 0.067 µM, which is crucial for cancer cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial activity against various pathogens:
- Case Study Findings : A related compound demonstrated enhanced antibacterial activity compared to its parent Schiff base ligand, suggesting that structural modifications can lead to improved efficacy .
Safety and Toxicity
The safety profile of N'-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide remains under investigation. However, preliminary data suggest that some derivatives show strong positive results in Ames tests, indicating a potential for mutagenicity . Further toxicological studies are essential to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
